

Iodoacetyl-PEG8-biotin: A Technical Guide to Thiol-Reactive Biotinylation

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Compound of Interest

Compound Name: Iodoacetyl-PEG8-biotin

Cat. No.: B11935713

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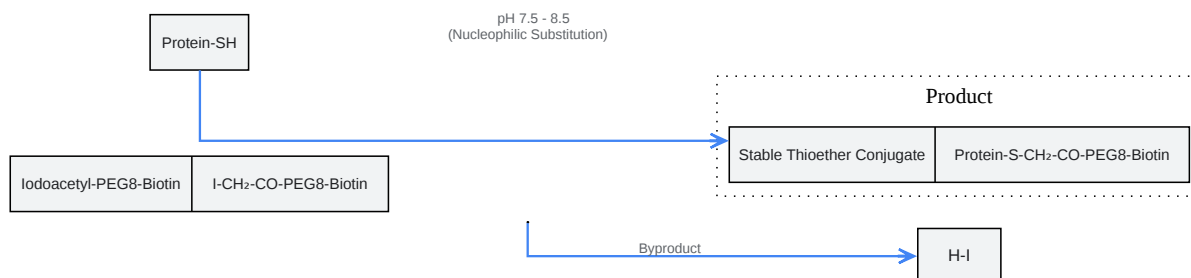
Audience: Researchers, scientists, and drug development professionals.

Iodoacetyl-PEG8-biotin is a trifunctional molecule designed for the specific and covalent labeling of biomolecules. It consists of three key components: a thiol-reactive iodoacetyl group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a high-affinity biotin tag. This combination makes it a powerful tool for detecting, purifying, and immobilizing proteins, peptides, and other molecules that contain free sulfhydryl groups, which are typically found on cysteine residues.

Core Principles and Mechanism of Action

The primary utility of **Iodoacetyl-PEG8-biotin** lies in its iodoacetyl group, which undergoes a specific and efficient reaction with the sulfhydryl group (-SH) of a cysteine residue. This reaction, a bimolecular nucleophilic substitution (S_N2), results in the formation of a highly stable, irreversible thioether bond.^{[1][2]} The reaction is most efficient at a slightly alkaline pH of 7.5 to 8.5, where the thiol group is deprotonated to its more nucleophilic thiolate form.^{[2][3]} To ensure specificity for sulfhydryls and avoid potential side reactions with other nucleophilic residues like histidine or lysine, it is crucial to control the pH and use only a slight molar excess of the reagent.^{[1][4]} All preparations and reactions involving iodoacetyl reagents should be performed in the dark to prevent the generation of free iodine, which could lead to non-specific labeling of tyrosine, histidine, and tryptophan residues.^{[1][5]}

The reaction mechanism is visualized below:



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Caption: Covalent bond formation between a sulfhydryl group and **Iodoacetyl-PEG8-biotin**.

Physicochemical and Technical Data

The integrated PEG8 linker is a critical feature, conferring significant advantages over traditional alkyl-chain linkers. This discrete, hydrophilic spacer enhances the aqueous solubility of both the reagent and the resulting biotinylated molecule, which is crucial for maintaining protein stability and preventing aggregation.[6]

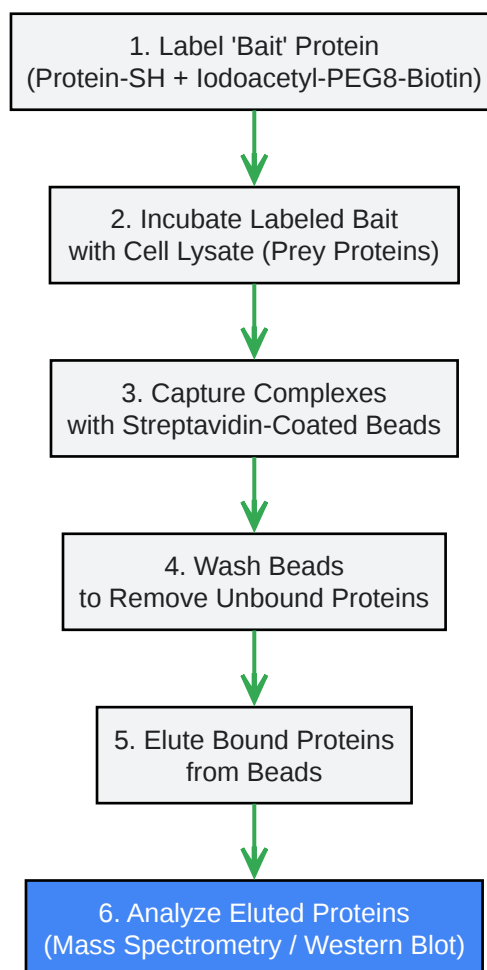
Property	Value	Reference(s)
Molecular Weight	806.75 g/mol	[7]
Chemical Formula	C30H55IN4O11S	[7]
Spacer Arm Length	~39.9 Å (8 PEG units + extender)	N/A
Reactive Group	Iodoacetyl	[1]
Target Moiety	Sulfhydryl (-SH) groups on Cysteine residues	[1]
Bond Type	Stable, irreversible thioether bond	[1][2]
Optimal Reaction pH	7.5 - 8.5	[2][3]
Solubility	Water-soluble, also soluble in DMF and DMSO	
Storage Conditions	Store at -20°C, desiccated and protected from light.	

Core Applications and Experimental Workflows

Iodoacetyl-PEG8-biotin is a versatile reagent employed in a variety of applications that leverage the high-affinity interaction between biotin and streptavidin.[8][9]

- Selective Labeling and Detection:** The most direct application is the biotinylation of cysteine-containing proteins or peptides. Once labeled, the biomolecule can be easily detected in complex mixtures using streptavidin conjugates, such as streptavidin-HRP for Western blotting or streptavidin-fluorophores for immunofluorescence microscopy.
- Affinity Purification / Pull-Down Assays:** This reagent is instrumental in isolating and identifying protein interaction partners. A "bait" protein with an available cysteine is first biotinylated. This labeled bait is then incubated with a cell lysate or protein mixture. The resulting complexes containing the bait protein are captured using streptavidin-immobilized

beads. After washing away non-specific binders, the captured proteins can be eluted and identified via mass spectrometry or Western blot.



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Caption: Workflow for a typical affinity purification (pull-down) experiment.

3. Immobilization on Surfaces: Biotinylated molecules can be stably immobilized on streptavidin-coated surfaces, such as microplates, biosensors, or beads. This is fundamental for developing various binding assays (e.g., ELISA) and for surface plasmon resonance (SPR) to study molecular interactions.

4. PROTAC Development: **Iodoacetyl-PEG8-biotin** is also used as a versatile, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.^[7]

Detailed Experimental Protocol: Biotinylation of a Cysteine-Containing Protein

This protocol provides a general guideline for labeling a protein with **Iodoacetyl-PEG8-biotin**. Optimization may be required based on the specific protein and application.[\[10\]](#)

A. Required Materials

- **Iodoacetyl-PEG8-biotin**: Equilibrate vial to room temperature before opening to prevent moisture condensation.[\[10\]](#)
- **Protein Sample**: Purified protein with at least one free sulfhydryl group, dissolved in a thiol-free buffer.
- **Reaction Buffer**: Amine- and thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.3. Buffers like Tris should be avoided as they contain primary amines that could potentially react under certain conditions.[\[10\]](#)
- **Reducing Agent (Optional)**: For proteins with internal disulfide bonds that need to be reduced to expose sulfhydryls. TCEP (Tris(2-carboxyethyl)phosphine) is recommended as it is stable and does not contain thiols itself.[\[10\]](#)
- **Desalting Column**: For removing excess, unreacted biotinylation reagent after the reaction (e.g., Zeba™ Spin Desalting Columns).[\[10\]](#)
- **Anhydrous DMF or DMSO (Optional)**: To dissolve the **Iodoacetyl-PEG8-biotin** if preparing a concentrated stock.

B. Step-by-Step Procedure

- **Protein Preparation (Perform if necessary)**:
 - If the target sulfhydryl groups are oxidized (i.e., part of a disulfide bond), they must first be reduced.
 - Incubate the protein with a 5-10 mM solution of TCEP in Reaction Buffer for 30-60 minutes at room temperature.

- Remove the TCEP using a desalting column equilibrated with Reaction Buffer. Proceed immediately to the labeling step to prevent re-oxidation of the sulfhydryls.[10]
- Reagent Preparation:
 - Immediately before use, prepare a 10 mM stock solution of **Iodoacetyl-PEG8-biotin**. While the reagent has good water solubility, dissolving it first in a small amount of anhydrous DMSO or DMF before diluting with Reaction Buffer can facilitate the process.[5]
- Biotinylation Reaction:
 - The protein concentration should typically be in the range of 1-10 mg/mL.
 - Calculate the required volume of the biotin reagent stock. A 3- to 5-fold molar excess of the iodoacetyl reagent over the number of sulfhydryl groups is generally sufficient for efficient labeling.[10]
 - Add the calculated volume of the **Iodoacetyl-PEG8-biotin** solution to the protein solution.
 - Incubate the reaction for 90 minutes to 2 hours at room temperature, protected from light. [5][10]
- Removal of Excess Reagent:
 - After incubation, remove the non-reacted **Iodoacetyl-PEG8-biotin** to prevent it from interfering with downstream applications.
 - Apply the reaction mixture to a desalting column that has been pre-equilibrated with your desired storage buffer (e.g., PBS).
 - Collect the fractions containing the purified, biotinylated protein as per the manufacturer's instructions. The labeled protein will elute in the void volume.[3][10]
- Storage:
 - Store the biotinylated protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

C. Confirmation of Labeling (Optional)

- The extent of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a Western blot followed by detection with a streptavidin-HRP conjugate.

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